Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Vue d'ensemble

Description

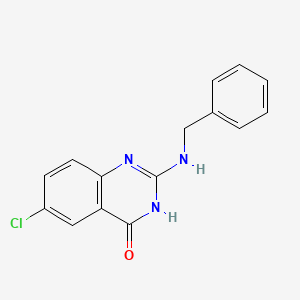

Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a biomedical compound . It is a useful synthetic intermediate for carbohydrate and oligosaccharide synthesis . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .

Synthesis Analysis

The synthesis of this compound involves the use of various reagents and conditions. For instance, under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups . The transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .Molecular Structure Analysis

The molecular formula of this compound is C14H18O6 . A new chiral center (PhC*H<) is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Chemical Reactions Analysis

Regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers are important methods in carbohydrate chemistry . Under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups .Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.29 . Its optical activity is [α]19/D +113.1°, c = 1 in chloroform . The melting point is 164-165 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis : A straightforward method for synthesizing 4,6-O-Benzylidene protected d-glucal, a useful synthetic intermediate from α-methyl glucopyranoside, has been developed, demonstrating its potential as an accessible compound for various chemical syntheses (Chambers, Evans, & Fairbanks, 2003).

Novel Derivative Formation : A new glycoside lactone derivative of 4,6-O-benzylidene-alpha-D-glucopyranoside was synthesized, showing its utility in creating diverse chemical structures (Zhang, Du, Liu, & Zhu, 2001).

Laboratory Synthesis : An experiment for undergraduate students was developed for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, highlighting its educational value in teaching practical synthetic carbohydrate chemistry (Demchenko, Pornsuriyasak, & Meo, 2006).

Applications in Carbohydrate Chemistry

Selective Synthesis : The compound has been used in the selective synthesis of carbohydrate derivatives, demonstrating its role in complex organic syntheses (Matta, Vig, & Abbas, 1984).

Stereoselectivity in C-mannopyranosides : Research has explored the influence of the O3 protecting group on stereoselectivity in preparing C-mannopyranosides using 4,6-O-benzylidene-protected donors (Crich & Sharma, 2010).

Antimicrobial Applications

Antimicrobial Screening : Some derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibited promising antibacterial and antifungal activities, suggesting potential applications in antimicrobial treatments (Kawsar, Kabir, Manik, & Anwar, 2012).

Mycelial Growth Inhibition : Acylated derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside showed effectiveness against phytopathogenic fungi, indicating potential in agricultural applications (Kawsar, Kabir, Manik, Hossain, & Anwar, 2012).

Safety and Hazards

Benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside should be kept in a dry and well-ventilated place. It should be stored at a temperature between 2 - 8°C . It should be kept away from strong oxidizing agents . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

Propriétés

IUPAC Name |

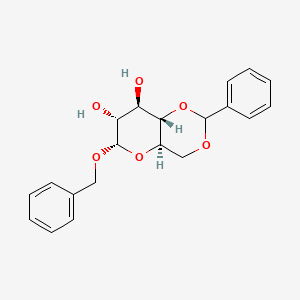

(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-NPKOBNKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)

![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)